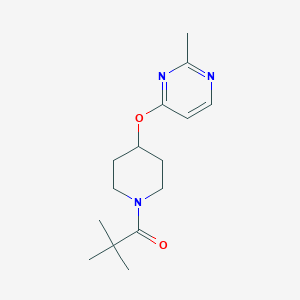

2,2-Dimethyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one

Description

This compound features a propan-1-one core substituted with two methyl groups at the C2 position (2,2-dimethylpropanone). The ketone group is linked to a piperidin-1-yl moiety, which is further substituted at the 4-position with a (2-methylpyrimidin-4-yl)oxy group. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors, particularly in kinase inhibitors or central nervous system (CNS) therapeutics .

Properties

IUPAC Name |

2,2-dimethyl-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-11-16-8-5-13(17-11)20-12-6-9-18(10-7-12)14(19)15(2,3)4/h5,8,12H,6-7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJGEKPJAKHLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where the piperidine nitrogen attacks a halogenated pyrimidine derivative.

Introduction of the Ketone Group: The ketone group is introduced through oxidation reactions, often using reagents such as chromium trioxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidinyloxy Group

The pyrimidinyloxy group serves as a potential site for nucleophilic substitution due to the electron-withdrawing nature of the pyrimidine ring. In related systems, such as 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde, substitution reactions with malononitrile under mild conditions (ethanol, piperidine catalyst, room temperature) yield functionalized chromeno-pyrimidine derivatives with 64% efficiency . For the target compound, analogous substitutions could occur with nucleophiles like amines or cyanides, though steric hindrance from the 2-methyl group on the pyrimidine may modulate reactivity.

Table 1: Representative Nucleophilic Substitution Reactions in Pyrimidinyloxy Systems

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrimidinyloxy benzaldehyde | Malononitrile | EtOH, piperidine, RT | Chromeno-pyrimidine derivative | 64% |

Reduction of the Ketone Moiety

The propan-1-one group is susceptible to reduction, forming a secondary alcohol. Transfer hydrogenation using Pd/C and ammonium formate has been employed for similar ketones in piperidine-containing compounds (e.g., reduction of nitro groups in quinolinones) . Catalytic hydrogenation (H₂/Pd) or borohydride-based reagents (e.g., NaBH₄) could also reduce the ketone to 2,2-dimethyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-ol, though experimental data specific to this compound remains unreported .

Oxidation Reactions

The piperidine ring may undergo oxidation under metal-catalyzed conditions. Manganese complexes, such as [((S,S)-N,N′-bis(2-pyridylmethyl)-N,N′-dimethyl-trans-1,2-diaminocyclohexane)Mn(CF₃SO₃)₂], catalyze the oxidation of tertiary alkanes to ketones or alcohols in the presence of acetic acid . For the target compound, oxidation at the piperidine C–H bonds could yield N-oxide derivatives or hydroxylated products, depending on the catalyst and reaction medium.

Table 2: Mn-Catalyzed Oxidation of Piperidine Analogues

| Substrate | Catalyst | Conditions | Major Product | Turnovers | Reference |

|---|---|---|---|---|---|

| Tertiary alkane | Mn complex with chiral ligand | AcOH, 25°C | Ketone | 970 |

Coupling Reactions

The pyrimidine ring can participate in cross-coupling reactions if halogenated. While the target compound lacks halogens, functionalization via bromination (e.g., using N-bromosuccinimide) could enable Suzuki-Miyaura couplings with boronic acids. For example, bromopyrimidines derived from similar scaffolds undergo Suzuki reactions to install aryl groups at the 4-position . Buchwald-Hartwig aminations might also modify the piperidine nitrogen if deprotected .

Acid-Base Interactions

The tertiary amine in the piperidine ring exhibits basicity (predicted pKa ~10–11), enabling salt formation with mineral or organic acids. In imatinib analogues, protonation of the piperidine nitrogen enhances solubility and facilitates H-bonding with biological targets . For the target compound, salt formation could optimize physicochemical properties for pharmacological applications .

Thermal and Photochemical Stability

No direct stability data exists for this compound, but pyrimidine derivatives generally exhibit thermal resilience up to 200°C. Photochemical degradation is possible at the ketone or ether linkages, necessitating storage under inert, light-protected conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures can exhibit significant anticancer properties. The presence of the piperidine ring enhances the compound's ability to induce apoptosis in cancer cells.

Case Study:

A study conducted on piperidine derivatives demonstrated that modifications in the structure could lead to improved cytotoxicity against various cancer cell lines. The study reported that certain derivatives induced cell death through mechanisms involving reactive oxygen species (ROS) generation and apoptosis pathways .

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | ROS generation |

| Compound B | Lung Cancer | 10 | Apoptosis induction |

| 2,2-Dimethyl... | Prostate Cancer | TBD | TBD |

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study:

In a comparative analysis of various piperidine derivatives, it was found that modifications influenced their antimicrobial efficacy. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,2-Dimethyl... | Antibacterial | TBD |

| Piperidine Derivative A | Antifungal | 3.125 - 100 mg/mL against Candida albicans |

Neurological Applications

The compound's potential as a neuroprotective agent is being explored due to its ability to modulate neurotransmitter systems.

Case Study:

Research on similar compounds has shown promise in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammation. The structural characteristics of 2,2-Dimethyl... suggest it may interact with receptors involved in these processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

BF25657: 3-(Benzenesulfonyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}propan-1-one

Structural Differences :

- Propanone Substituents: BF25657 has a 3-benzenesulfonyl group instead of the 2,2-dimethyl groups in the target compound.

- Piperidine Substitution : Both compounds share the 4-(2-methylpyrimidin-4-yl)oxy-piperidine moiety, but BF25657 places the substituent at the piperidine’s 3-position.

Physicochemical Implications :

Piperidin-1-yl-Propanol Derivatives ()

Structural Differences :

- Core Structure: Compounds like P–1 (3-(piperidin-1-yl)propan-1-ol hydrochloride) replace the propanone with a propanol group.

- Substituents : The pyrimidine ring in the target compound is absent in P–1, which instead prioritizes a simple piperidine-propyl alcohol linkage.

Functional Implications :

- The hydroxyl group in P–1 enables hydrogen bonding, whereas the ketone in the target compound may participate in hydrophobic interactions.

Pyridine and Pyrimidine Analogues ()

Structural Differences :

- Heterocyclic Core : focuses on pyridine derivatives (e.g., compound 33: 4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine), whereas the target compound uses a pyrimidine ring.

- Substituent Patterns : The target compound’s 2-methylpyrimidin-4-yloxy group contrasts with the alkylthio and amine groups in ’s compounds.

Fused-Ring Derivatives ()

Structural Differences :

- Complexity: Patent compounds (e.g., 7-{4-[(dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) feature fused pyrido-pyrimidinone cores, unlike the simpler propanone-piperidine-pyrimidine architecture of the target.

- Substituent Diversity: The patent compounds incorporate dimethylamino or pyrrolidinylmethyl groups on the piperidine, which are absent in the target compound.

Pharmacological Implications :

- Fused-ring systems may enhance target selectivity but reduce metabolic stability compared to the target’s modular design .

Data Table: Key Structural and Physicochemical Comparisons

*Molecular weight for P–1 includes hydrochloride salt.

Biological Activity

2,2-Dimethyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structural arrangement that includes:

- A piperidine ring which is known for its role in various biological activities.

- A methylpyrimidine moiety , contributing to its interaction with biological targets.

- A propanone group , which may influence its reactivity and binding properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. The following sections detail specific findings from various studies.

Antimicrobial Activity

Studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties. For example, compounds with piperidine and pyrimidine groups have been noted for their ability to inhibit bacterial growth. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

| Compound | Activity | Reference |

|---|---|---|

| 2,2-Dimethyl-1-(4-(2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one | Antimicrobial | |

| Related pyrimidine derivatives | Antifungal |

Anticancer Properties

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in tumor growth.

In vitro studies have shown that certain derivatives can reduce the viability of various cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of a related compound on breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value around 50 µM. This suggests that modifications to the piperidine or pyrimidine components could enhance efficacy against different cancer types .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 25 µM, indicating strong potential for development into therapeutic agents .

The biological activity of 2,2-Dimethyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)propan-1-one may involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.